N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique structure combining an isoindole moiety, a butyl chain, a methylphenyl group, and an adamantane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring.
Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction.
Incorporation of the Methylphenyl Group: This step involves the coupling of the methylphenyl group to the intermediate compound.
Formation of the Adamantane Carboxamide: The final step involves the formation of the carboxamide linkage with the adamantane moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2,5-DIMETHYLBENZYL-1H-INDOLE-2,3-DIONE: Shares the indole moiety but differs in the substituents and overall structure.
1-(4-METHYLPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXAMIDE: Contains a similar carboxamide linkage but with a different core structure.
Uniqueness
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]-N-(4-METHYLPHENYL)ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of an isoindole moiety, a butyl chain, a methylphenyl group, and an adamantane carboxamide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-20-8-10-24(11-9-20)31(29(35)30-17-21-14-22(18-30)16-23(15-21)19-30)12-4-5-13-32-27(33)25-6-2-3-7-26(25)28(32)34/h2-3,6-11,21-23H,4-5,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWGXASVBPKOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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